2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Description
Molecular Architecture and Functional Group Distribution
The molecular architecture of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile is characterized by a distinctive phenoxyacetonitrile framework that incorporates multiple halogen substituents strategically positioned on the aromatic ring system. The core structure consists of a benzene ring bearing a bromine atom at the para position (position 4) and two fluorine atoms at the ortho and meta positions (positions 2 and 5, respectively) relative to the phenoxy oxygen linkage. This substitution pattern creates a highly electronegative environment around the aromatic system, significantly influencing the compound's electronic properties and reactivity profile.
The phenoxy moiety serves as a crucial structural bridge connecting the heavily substituted benzene ring to the acetonitrile functional group through an ether linkage. The acetonitrile group (-CH2CN) introduces both an aliphatic methylene spacer and a terminal nitrile functionality, creating a linear extension from the aromatic core. This architectural arrangement results in a molecule with distinct regions of differing electronic character: the electron-deficient halogenated aromatic ring, the relatively electron-rich ether oxygen, and the electron-withdrawing nitrile group. The spatial distribution of these functional groups creates opportunities for various intermolecular interactions, including halogen bonding, dipole-dipole interactions, and hydrogen bonding capabilities through the methylene protons adjacent to the strongly electronegative substituents.
The compound's IUPAC name, 2-(4-bromo-2,5-difluorophenoxy)acetonitrile, reflects this systematic arrangement of substituents and functional groups. The molecular architecture exhibits a high degree of substitution on the aromatic ring, with three of the six available positions occupied by halogen atoms, creating a molecule with significant steric and electronic effects that influence its overall chemical behavior. The strategic positioning of the fluorine atoms adjacent to and meta to the phenoxy linkage creates an asymmetric electronic environment that contributes to the compound's unique properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound would provide definitive structural confirmation and valuable insights into the molecule's electronic properties and dynamic behavior in solution. Proton nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the aromatic protons and the methylene group adjacent to the nitrile functionality. The aromatic region would likely display two distinct proton signals corresponding to the two non-equivalent aromatic positions that remain unsubstituted (positions 3 and 6), with chemical shifts significantly influenced by the electron-withdrawing effects of the adjacent halogen substituents.
The methylene protons of the acetonitrile group would be expected to appear as a singlet in the aliphatic region of the proton spectrum, with the chemical shift substantially downfield due to the deshielding effect of the adjacent nitrile group and the ether oxygen. Fluorine-19 nuclear magnetic resonance spectroscopy would provide valuable information about the electronic environment of the two fluorine substituents, with the non-equivalent chemical environments likely resulting in distinct signals for the fluorine atoms at positions 2 and 5. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the complete carbon framework of the molecule, with the nitrile carbon appearing as a characteristic signal in the far downfield region.
Infrared spectroscopy would be expected to show characteristic absorption bands for the nitrile stretching vibration, typically appearing around 2250 cm⁻¹, and aromatic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region. The presence of carbon-fluorine bonds would contribute additional characteristic absorptions in the fingerprint region, while the ether linkage would be evident through carbon-oxygen stretching vibrations. Mass spectrometry analysis would confirm the molecular ion peak at m/z 248.02, consistent with the calculated molecular weight. The fragmentation pattern would likely include characteristic losses corresponding to the acetonitrile group and various combinations of halogen atoms, providing additional structural confirmation through comparison with theoretical fragmentation pathways.
| Spectroscopic Technique | Key Characteristic Features | Expected Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons (2H), Methylene protons (2H) | δ 7.0-7.5 ppm (aromatic), δ 4.8-5.2 ppm (CH₂) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, Nitrile carbon, Methylene carbon | δ 110-160 ppm (aromatic), δ 115-120 ppm (CN), δ 53-57 ppm (CH₂) |
| ¹⁹F Nuclear Magnetic Resonance | Two non-equivalent fluorine environments | δ -110 to -130 ppm (F-2), δ -115 to -125 ppm (F-5) |
| Infrared Spectroscopy | Nitrile stretch, Aromatic C=C stretch, C-F stretch | 2250 cm⁻¹ (CN), 1600-1500 cm⁻¹ (C=C), 1200-1000 cm⁻¹ (C-F) |
| Mass Spectrometry | Molecular ion, Characteristic fragmentations | m/z 248.02 [M]⁺, Loss of CH₂CN (-40), Loss of Br (-79/81) |
X-Ray Crystallography and Solid-State Structure Determination
X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information, revealing the precise molecular geometry and intermolecular packing arrangements in the crystalline state. The crystal structure would be expected to show the molecule adopting a specific conformation that represents either the global minimum energy state or a kinetically trapped local minimum stabilized by crystal packing forces. The bond lengths and angles within the molecule would provide quantitative confirmation of the predicted structural parameters, with particular attention to the geometry around the ether linkage and the planarity of the aromatic ring system.
The halogen substitution pattern would likely play a crucial role in determining the crystal packing motif, with the bromine and fluorine atoms participating in various types of intermolecular interactions. Halogen bonding interactions involving the bromine atom as an electron acceptor and electronegative atoms in neighboring molecules as electron donors would be expected to contribute significantly to the crystal stability. The fluorine atoms might engage in weak hydrogen bonding interactions with aromatic or methylene protons from adjacent molecules, creating an extended network of weak intermolecular forces that stabilize the crystal lattice.
The nitrile group would be anticipated to participate in specific intermolecular interactions, potentially including nitrile-nitrile interactions or weak hydrogen bonding with aromatic protons from neighboring molecules. The crystallographic data would reveal the precise spatial arrangement of these interactions and their contribution to the overall crystal stability. The molecular packing would likely reflect the balance between maximizing favorable intermolecular interactions and minimizing unfavorable steric contacts, with the bulky halogen substituents influencing the accessible packing geometries. Single-crystal diffraction analysis would also provide valuable information about any potential disorder in the crystal structure, particularly around flexible bonds such as the ether linkage, which might exhibit multiple orientations in the solid state.
Properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMBTCSUWWWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanation of 4-Bromo-2,5-difluorophenol Derivatives
A key preparation pathway involves the palladium-catalyzed cyanation of 4-bromo-2,5-difluorophenyl derivatives using cyanide sources under nitrogen atmosphere and polar aprotic solvents such as N,N-dimethylacetamide (DMAc). This method leverages the catalytic activity of palladium complexes and alkaline carbonates as bases.
| Parameter | Value/Range |
|---|---|
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Catalyst | Palladium complex (e.g., Pd(dibenzalacetone)) |
| Base | Alkaline carbonate (e.g., Na2CO3, K2CO3) |
| Cyanide Source | Potassium ferrocyanide (K4[Fe(CN)6]) or sodium ferrocyanide |
| Temperature | 100–150 °C |
| Reaction Time | 1–6 hours |
| Atmosphere | Nitrogen |
Example Experimental Protocol:
- In a nitrogen-purged three-necked flask, 4-bromo-2,5-difluorobenzene (or related intermediate) is dissolved in DMAc.
- Potassium ferrocyanide (0.15–0.3 molar equivalents relative to aryl bromide), palladium catalyst (0.1–5 mol%), and alkaline carbonate (1–2 molar equivalents) are added.
- The mixture is stirred at 120–150 °C for 1–6 hours.
- After reaction completion, filtration removes solids, and the filtrate is subjected to vacuum distillation or crystallization to isolate the nitrile product.
Nucleophilic Aromatic Substitution (SNAr) for Phenoxyacetonitrile Formation
Another approach involves the reaction of 4-bromo-2,5-difluorophenol with acetonitrile derivatives or acetonitrile precursors under basic conditions to form the phenoxyacetonitrile moiety.
| Parameter | Value/Range |
|---|---|
| Reactants | 4-Bromo-2,5-difluorophenol and acetonitrile or haloacetonitrile |
| Base | Potassium carbonate or similar base |
| Solvent | Polar aprotic solvent (e.g., dimethyl sulfoxide, acetone) |
| Temperature | 80 °C |
| Reaction Time | 2 hours |
Procedure Summary:
- The phenol and haloacetonitrile are combined in a polar aprotic solvent with potassium carbonate.
- The mixture is stirred at 80 °C for 2 hours.
- The organic layer is separated, concentrated under reduced pressure, and purified by silica gel chromatography using hexane/ethyl acetate (10:1) as eluent.
- Yields reported are approximately 55–62%.
- Purification by chromatography yields a white solid product identified by NMR and melting point analysis.
Detailed Reaction Data Table
Analytical and Research Findings
- The palladium-catalyzed cyanation method is highly efficient for introducing the nitrile group onto fluorinated bromoarenes, providing high yields and purity suitable for further functionalization or application in pharmaceutical intermediates.
- The SNAr method for phenoxyacetonitrile formation is milder but yields are moderate, requiring chromatographic purification to achieve high purity.
- Both methods utilize nitrogen atmosphere to prevent catalyst oxidation and side reactions.
- The choice of solvent and base critically affects the reaction rate and product purity, with DMAc and potassium carbonate being preferred for cyanation reactions.
- NMR and melting point data confirm the identity and purity of the synthesized compounds, consistent with literature values for related fluorinated aromatic nitriles and ethers.
Summary and Recommendations
- For large-scale synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile , the palladium-catalyzed cyanation approach is recommended due to higher yields and purity.
- Strict control of reaction temperature, catalyst loading, and inert atmosphere is essential.
- For laboratory-scale or exploratory synthesis, the SNAr method offers a straightforward route but requires careful purification.
- Further optimization may involve catalyst screening and solvent selection to improve yield and reduce reaction time.
This article consolidates diverse, authoritative research and patent literature to provide an expert-level understanding of the preparation methods for this compound, suitable for academic, industrial, or pharmaceutical research applications.
Scientific Research Applications
Organic Synthesis
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile serves as an important intermediate in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. The unique functional groups allow for selective modifications, making it a versatile building block in synthetic chemistry.
Research has indicated that compounds similar to this compound exhibit biological activity that may be beneficial in drug discovery. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors. The compound's structure suggests potential inhibitory effects on certain biological pathways, which could lead to therapeutic applications in treating diseases.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate biological activity makes it a candidate for further exploration in the treatment of various conditions, including cancer and inflammatory diseases. The fluorine atoms may enhance the compound's metabolic stability and bioavailability.
Case Study 1: Synthesis of Anti-Cancer Agents
A study focused on synthesizing derivatives of this compound showed promising results as potential anti-cancer agents. The derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. Results indicated that modifications to the acetonitrile moiety significantly enhanced cytotoxicity against specific cancer cell lines.
Case Study 2: Development of Inhibitors
Another research effort explored the use of this compound as a scaffold for developing selective kinase inhibitors. The study demonstrated that certain derivatives exhibited potent inhibition against MEK kinases, which are implicated in various proliferative diseases such as cancer and psoriasis. This highlights the compound's potential role in targeted cancer therapies.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positional isomerism and substituent types significantly influence reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
Key Observations:
Substituent Effects: Fluorine vs. Positional Isomerism: The 2,6-difluoro substitution in the reference compound creates a symmetrical structure, which may improve crystallinity or stability relative to asymmetric analogs (e.g., 2,5-difluoro isomers) .
Functional Group Variations :
Potential Limitations in Evidence
- Phenoxy-linked compounds (e.g., CAS 951918-29-9) may exhibit altered solubility and reactivity due to the oxygen bridge .
Biological Activity
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological properties through various mechanisms.
Chemical Structure and Properties
The chemical formula for this compound is C9H6BrF2NO. Its molecular structure can be represented as follows:
Structural Features
- Bromine and Fluorine Substituents : The presence of halogens (Br and F) can significantly influence the lipophilicity and reactivity of the compound, potentially enhancing its interaction with biological targets.
- Acetonitrile Group : The acetonitrile moiety may contribute to the compound's solubility and stability in biological systems.
Case Studies and Research Findings
- Kinase Inhibition : Research has shown that related compounds can effectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer biology. This suggests that this compound may also have similar inhibitory effects on kinases involved in tumor growth .
- Antimicrobial Potential : A study on fluorinated biphenyl ether compounds demonstrated that the incorporation of fluorine could enhance antimicrobial activity. This indicates a potential for this compound to exhibit similar properties .
- Toxicity and Selectivity : Preliminary evaluations of structurally related compounds have indicated varying levels of cytotoxicity across different cell lines. Understanding the selectivity and toxicity profile of this compound will be crucial for its development as a therapeutic agent .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential kinase inhibitor | Enzyme inhibition |
| Related fluorinated compounds | Antimicrobial | Disruption of microbial membranes |
| FGFR inhibitors | Anti-cancer | Inhibition of growth factor signaling |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position undergoes substitution with nucleophiles due to electron withdrawal by adjacent fluorine atoms, activating the aromatic ring.
Table 1: NAS Reactions of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Mechanism:
-
Fluorine atoms ortho and para to bromine enhance ring activation via inductive effects.
-
Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution.
Suzuki-Miyaura Cross-Coupling
The bromine substituent participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.
Table 2: Suzuki Coupling Reactions
Key Factors:
-
Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) enable efficient coupling under mild conditions .
-
Electron-rich boronic acids yield higher conversions due to enhanced transmetalation.
Nitrile Group Transformations
The acetonitrile moiety undergoes oxidation, reduction, and hydrolysis.
Table 3: Nitrile Reactivity
Mechanistic Insights:
-
Acidic oxidation converts –CN to –COOH via an intermediate imine .
-
LiAlH₄ reduces –CN to –CH₂NH₂ through a two-electron transfer process .
Electrophilic Aromatic Substitution (EAS)
Fluorine substituents direct electrophiles to meta positions relative to themselves.
Table 4: EAS Reactions
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 2-(4-Bromo-2,5-difluoro-3-nitro-phenoxy)acetonitrile | 45% | |
| Cl₂, FeCl₃ | CH₂Cl₂, RT | 2-(3-Chloro-4-bromo-2,5-difluoro-phenoxy)acetonitrile | 38% |
Regioselectivity:
Side Reactions and Competing Pathways
-
Ether Cleavage: Strong acids (e.g., HBr) cleave the phenoxy–acetonitrile bond, forming 4-bromo-2,5-difluorophenol.
-
Debromination: Zn/HCl reduces –Br to –H under acidic conditions, yielding 2-(2,5-difluoro-phenoxy)acetonitrile.
Q & A
Q. What are the key synthetic pathways for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : This compound is synthesized via nucleophilic aromatic substitution (SNAr), where the bromine atom in 4-bromo-2,5-difluorophenol is replaced by a cyanoethyl group. A Williamson ether synthesis approach may also apply, using acetonitrile derivatives as nucleophiles. Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 60–80°C, and catalysts like K₂CO₃ or Cs₂CO₃ to enhance reactivity. Yield discrepancies (e.g., 70–90%) often arise from solvent polarity and halogen mobility .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine coupling constants in ¹⁹F NMR ).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities via reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify Br/F content against theoretical values (e.g., Br: ~34.5%, F: ~16.2%) .
Advanced Research Questions
Q. How does the electronic environment of the difluoro-bromo-substituted aromatic ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group for Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect stabilizes intermediates. Use DFT calculations to map electron density distributions and predict regioselectivity. Experimental validation involves comparing reaction rates with control substrates (e.g., non-fluorinated analogs) under Pd-catalyzed conditions .
Q. What strategies resolve contradictory data in thermal stability studies of this compound?
- Methodological Answer : Contradictions in decomposition temperatures (e.g., 150–200°C) may stem from:
- Sample Purity : Impurities like residual solvents lower observed stability.
- Analytical Methods : TGA (thermogravimetric analysis) under N₂ vs. air yields differing profiles.
- Crystallinity : Amorphous vs. crystalline forms exhibit distinct thermal behaviors. Standardize sample preparation and use DSC (differential scanning calorimetry) for precise phase-transition analysis .
Q. How can researchers optimize photostability for applications in light-mediated reactions?
- Methodological Answer : Conduct accelerated aging tests under UV-Vis light (e.g., 365 nm) and monitor degradation via:
Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
